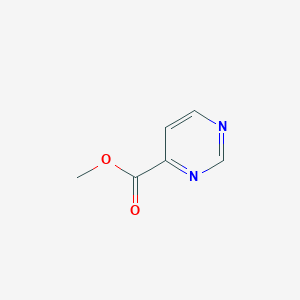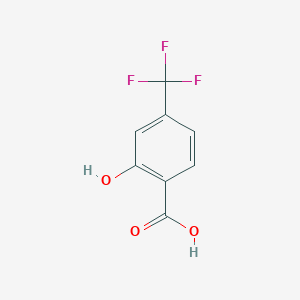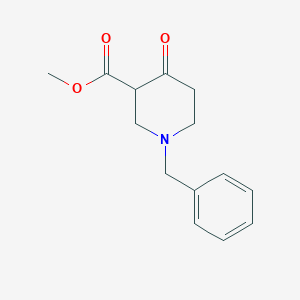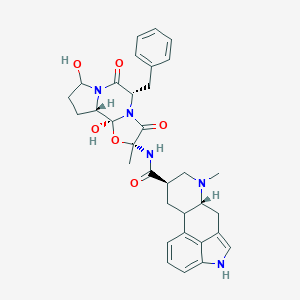
4-ピリミジンカルボン酸メチル
概要
説明
4-ピリミジンカルボン酸メチルは、ピリミジンファミリーに属する有機化合物です。ピリミジンは、ベンゼンやピリジンと類似した複素環式芳香族有機化合物であり、6員環の1位と3位に2つの窒素原子を含んでいます。4-ピリミジンカルボン酸メチルは、ピリミジン環の4位にカルボキシレート基が結合し、メチルエステル官能基が特徴です。
2. 製法
合成ルートと反応条件: 4-ピリミジンカルボン酸メチルは、さまざまな方法で合成できます。一般的な方法の1つは、2-クロロピリミジン-4-カルボン酸をメタノールと、ジメチルホルムアミドやオキサリルクロリドなどの触媒の存在下で反応させることです 。この反応は、通常室温で行われる穏やかな条件下で行われ、目的のメチルエステル生成物を生成します。
工業的製造方法: 4-ピリミジンカルボン酸メチルの工業的製造は、多くの場合、実験室環境と同様の反応条件を用いた大規模合成を伴います。このプロセスは、温度、圧力、触媒濃度などの反応パラメータを慎重に制御することで、より高い収率と純度を実現するように最適化されています。連続フローリアクターや自動システムの使用は、製造プロセスの効率性とスケーラビリティを高めることができます。
科学的研究の応用
Methyl 4-Pyrimidine Carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex pyrimidine derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound is used in the study of nucleic acids and their analogs, as pyrimidine is a fundamental component of DNA and RNA.
Medicine: Methyl 4-Pyrimidine Carboxylate and its derivatives exhibit potential pharmacological activities, including antiviral, anticancer, and antimicrobial properties
作用機序
4-ピリミジンカルボン酸メチルの作用機序は、さまざまな分子標的や経路との相互作用を伴います。生物系では、特定の酵素や受容体を阻害することができ、治療効果をもたらします。たとえば、ピリミジン誘導体は、DNA合成に関与する酵素であるジヒドロ葉酸レダクターゼを阻害することが知られており、そのため抗がん剤や抗菌剤として効果的です 。この化合物は核酸と相互作用する能力も、その抗ウイルス特性に貢献しています。
類似化合物:
4-ピリミジンカルボン酸エチル: 4-ピリミジンカルボン酸メチルと類似していますが、エチルエステル基が結合しています。
2-クロロピリミジン-4-カルボン酸: ピリミジン環の2位に塩素原子を含んでいます。
4-アミノピリミジン-5-カルボンアミド: 4位にアミノ基と5位にカルボンアミド基が結合しています.
独自性: 4-ピリミジンカルボン酸メチルは、特定のエステル官能基が結合しているために独特です。この官能基は、独特の化学反応性と生物活性を与えます。そのメチルエステル基は、エチル対応物と比較してより親油性であるため、薬物動態特性に影響を与える可能性があります。さらに、ピリミジン環の他の位置に置換基がないため、選択的な修飾と誘導体化が可能になります .
結論として、4-ピリミジンカルボン酸メチルは、研究や産業のさまざまな分野で大きな可能性を秘めた汎用性の高い化合物です。その独自の化学構造と反応性は、さまざまな用途を持つ幅広い誘導体を合成するための貴重なビルディングブロックとなっています。
生化学分析
Biochemical Properties
Methyl pyrimidine-4-carboxylate plays a role in various biochemical reactions. The reactivity of the substituents linked to the ring carbon and nitrogen atoms of the compound is a key factor in these interactions .
Cellular Effects
The effects of Methyl pyrimidine-4-carboxylate on various types of cells and cellular processes are complex and multifaceted. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Methyl pyrimidine-4-carboxylate involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The Dimroth rearrangement, a type of isomerization of heterocycles, is one of the key mechanisms associated with this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl pyrimidine-4-carboxylate can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . Specific temporal effects of Methyl pyrimidine-4-carboxylate are still being explored.
Dosage Effects in Animal Models
The effects of Methyl pyrimidine-4-carboxylate can vary with different dosages in animal models Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses
Metabolic Pathways
Methyl pyrimidine-4-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors . It may also affect metabolic flux or metabolite levels. The specific metabolic pathways involving Methyl pyrimidine-4-carboxylate are still being investigated.
Transport and Distribution
Methyl pyrimidine-4-carboxylate is transported and distributed within cells and tissues in a process that likely involves specific transporters or binding proteins It may also affect its localization or accumulation within cells
Subcellular Localization
The subcellular localization of Methyl pyrimidine-4-carboxylate and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles. The specific subcellular localization of Methyl pyrimidine-4-carboxylate is still being explored.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 4-Pyrimidine Carboxylate can be synthesized through various methods. One common approach involves the reaction of 2-chloropyrimidine-4-carboxylic acid with methanol in the presence of a catalyst such as dimethylformamide and oxalyl chloride . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired methyl ester product.
Industrial Production Methods: Industrial production of Methyl 4-Pyrimidine Carboxylate often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
反応の種類: 4-ピリミジンカルボン酸メチルは、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するカルボン酸またはその他の酸化された誘導体を形成するために酸化することができます。
還元: 還元反応は、エステル基をアルコールまたはその他の還元された形態に変換することができます。
置換: 求核置換反応はピリミジン環で起こることがあり、さまざまな置換された誘導体の生成につながります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: メトキシドナトリウムやその他の求核剤などの試薬は、置換反応を促進することができます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸を生成する可能性があり、還元はアルコールを生成する可能性があります。置換反応は、さまざまな置換ピリミジン誘導体につながる可能性があります .
4. 科学研究への応用
4-ピリミジンカルボン酸メチルは、科学研究で多岐にわたる用途があります。
化学: より複雑なピリミジン誘導体を合成するためのビルディングブロックとして役立ち、さまざまな化学反応やプロセスで重要です。
生物学: ピリミジンはDNAやRNAの基本的な構成要素であるため、この化合物は核酸とその類似体の研究に使用されます。
類似化合物との比較
Ethyl 4-Pyrimidine Carboxylate: Similar to Methyl 4-Pyrimidine Carboxylate but with an ethyl ester group.
2-Chloropyrimidine-4-Carboxylate: Contains a chlorine atom at the second position of the pyrimidine ring.
4-Aminopyrimidine-5-Carboxamide: Features an amino group at the fourth position and a carboxamide group at the fifth position.
Uniqueness: Methyl 4-Pyrimidine Carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Its methyl ester group makes it more lipophilic compared to its ethyl counterpart, potentially affecting its pharmacokinetic properties. Additionally, the absence of substituents at other positions on the pyrimidine ring allows for selective modifications and derivatization .
特性
IUPAC Name |
methyl pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-10-6(9)5-2-3-7-4-8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZQHMHLHHUHAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291809 | |
| Record name | methyl pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2450-08-0 | |
| Record name | 2450-08-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78314 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)


